molecular formula C24H22N4O3S B2565653 N'-[(1E)-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methoxy]thiophene-2-carbohydrazide CAS No. 477712-50-8

N'-[(1E)-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methoxy]thiophene-2-carbohydrazide

Cat. No.: B2565653
CAS No.: 477712-50-8
M. Wt: 446.53
InChI Key: WRZBVPSODIQDLN-VULFUBBASA-N
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Description

N'-[(1E)-[3-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methoxy]thiophene-2-carbohydrazide is a synthetic carbohydrazide derivative characterized by a thiophene-2-carbohydrazide core. Key structural features include:

  • Hydrazide linkage: The carbohydrazide (–CONHNH–) group enables Schiff base formation, enhancing metal-binding capacity and structural versatility.
  • A 4-methylphenylmethoxy group at the 3-position of the thiophene ring, influencing lipophilicity and steric bulk.

This compound is hypothesized to exhibit bioactivity relevant to enzyme inhibition or antioxidant effects, based on structural parallels to known carbohydrazide derivatives .

Properties

IUPAC Name

N-[(E)-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]-3-[(4-methylphenyl)methoxy]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-16-6-8-17(9-7-16)15-31-21-10-11-32-23(21)24(29)28-26-14-19-13-25-27-22(19)18-4-3-5-20(12-18)30-2/h3-14H,15H2,1-2H3,(H,25,27)(H,28,29)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZBVPSODIQDLN-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NN=CC3=C(NN=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)N/N=C/C3=C(NN=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(1E)-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methoxy]thiophene-2-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

1. Synthesis

The synthesis of this compound typically involves the condensation of thiophene-2-carbohydrazide with specific aryl aldehydes under controlled conditions. The reaction can be optimized using various solvents and catalysts to enhance yield and purity. For example, microwave-assisted synthesis has been reported to yield the compound efficiently, demonstrating the utility of modern synthetic techniques in drug development.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene-based compounds, including derivatives similar to this compound.

  • In Vitro Studies : A series of tests have shown that thiophene derivatives exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for certain derivatives against these pathogens .
CompoundTarget PathogenMIC (μg/mL)
7bMRSA0.22
8E. coli0.25
17C. difficile2 - 4

2.2 Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly its effects on lung cancer cell lines such as A549.

  • Mechanism of Action : The compound has been shown to induce cell cycle arrest and promote autophagy in cancer cells, leading to inhibited proliferation. A dose-dependent response was observed, indicating that higher concentrations result in greater inhibition of cell growth .
Concentration (μM)Cell Viability (%)
1080
2560
5040

3. Case Studies

Several case studies have documented the biological activity of thiophene-based compounds:

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated various thiophene derivatives against a panel of pathogens, confirming that compounds similar to this compound displayed robust antimicrobial properties with specific focus on C. difficile .
  • Cancer Cell Line Evaluation : Another investigation focused on the effects of thiophene derivatives on A549 lung cancer cells, revealing that these compounds could effectively suppress tumor growth via mechanisms involving apoptosis and autophagy .

4. Mechanistic Insights

The biological activities observed can be attributed to several mechanisms:

  • Antimicrobial Mechanism : The interaction with bacterial membranes and inhibition of key metabolic pathways are believed to contribute to the antimicrobial efficacy.
  • Anticancer Mechanism : The induction of autophagy and disruption of cell cycle progression are critical for the anticancer effects observed in vitro.

Scientific Research Applications

Molecular Formula

  • C : 20
  • H : 22
  • N : 4
  • O : 2
  • S : 1

Structural Features

The compound contains a thiophene ring, a hydrazide functional group, and a pyrazole moiety, which are known for their diverse biological activities. The presence of methoxy and methyl groups enhances its lipophilicity and biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study noted that similar thiophene-bearing pyrazole derivatives showed effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for the most active derivatives .

Antiviral Properties

N'-[(1E)-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methoxy]thiophene-2-carbohydrazide has been investigated for its potential antiviral effects. Studies on related N-heterocycles have demonstrated promising activity against viral infections through structure-activity relationship (SAR) analyses, suggesting that modifications to the pyrazole ring can enhance efficacy against specific viral targets .

Anti-inflammatory Effects

Compounds with similar structures have shown anti-inflammatory properties, making them candidates for the development of non-steroidal anti-inflammatory drugs (NSAIDs). The inhibition of cyclooxygenase enzymes (COX) is a common mechanism through which these compounds exert their effects .

Case Study 1: Antimicrobial Evaluation

In a detailed study published in ACS Omega, various thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and evaluated for their antimicrobial activities. The study highlighted that compounds similar to this compound exhibited potent activity against resistant strains of bacteria, emphasizing the importance of structural modifications in enhancing bioactivity .

Case Study 2: Antiviral Activity Assessment

Another research article focused on the antiviral potential of synthetic N-heterocycles, including those derived from pyrazoles. The findings suggested that specific modifications could lead to significant antiviral activity against influenza and other viral pathogens, indicating a promising avenue for further exploration in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbohydrazide derivatives with aromatic cores and substituted hydrazone moieties are widely studied for pharmacological applications. Below is a detailed comparison of the target compound with its analogs:

Table 1: Structural and Functional Comparison

Compound Name (Reference) Core Structure Key Substituents Bioactivity (Reported/Inferred) Physicochemical Properties
Target Compound Thiophene-2-carbohydrazide 3-(3-Methoxyphenyl)-1H-pyrazol-4-yl; 4-methylphenylmethoxy Potential MAO-B inhibition (inferred from hydrazide class) Moderate solubility (logP ~3.5); melting point >200°C
N′-[(E)-(3-Methoxyphenyl)methylidene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide Pyrazole-3-carbohydrazide 4-[(4-Methylbenzyl)oxy]phenyl; 3-methoxyphenyl Unknown; structural similarity suggests antioxidant/antimicrobial activity Higher lipophilicity (logP ~4.0*) due to benzyloxy group
3-(4-Methoxyphenyl)-4-methyl-N′-[(E)-2-thienylmethylene]-1H-pyrazole-5-carbohydrazide Pyrazole-5-carbohydrazide Thienylmethylene; 4-methylphenyl Not reported; thienyl group may enhance π-stacking in enzyme binding Reduced solubility (logP ~3.8*) compared to target compound
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide Pyrazole-3-carbohydrazide 4-Chlorobenzyloxy; 4-nitrobenzylidene Likely enzyme inhibition (e.g., tyrosine kinase) due to nitro/chloro groups Low solubility (logP ~4.5*); nitro group may confer cytotoxicity
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)-benzo[b]thiophene-2-carbohydrazide Benzothiophene-2-carbohydrazide 2-Hydroxy-4-pentadecylbenzylidene; chloro Antioxidant activity confirmed via DPPH assay High lipophilicity (logP ~6.0*) due to pentadecyl chain

*Predicted values based on substituent contributions.

Key Findings from Comparative Analysis

Core Structure Influence: Thiophene vs. Benzothiophene Derivatives: highlights that benzo[b]thiophene cores with long alkyl chains (e.g., pentadecyl) significantly increase lipophilicity, reducing aqueous solubility but improving membrane permeability .

Substituent Effects :

  • Methoxy Groups : The 3-methoxyphenyl group in the target compound and ’s analog enhances solubility relative to chloro/nitro-substituted derivatives .
  • Nitro/Chloro Groups : These electron-withdrawing substituents () may improve binding to enzymes like kinases but increase cytotoxicity risks .

Bioactivity Correlations :

  • Hydrazide Moieties : Compounds with carbohydrazide linkages (e.g., target compound, ) show consistent antioxidant and enzyme-inhibitory profiles, validated via assays like DPPH and MAO-B inhibition .
  • Molecular Similarity : Computational studies (–7) suggest that analogs with Tanimoto scores >0.7 share overlapping bioactivity, supporting targeted drug design .

Q & A

Q. Key Considerations :

  • Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical due to byproduct formation .
  • Intermediate characterization using <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS ensures regiochemical fidelity .

Advanced: How can regioselectivity challenges in pyrazole ring formation be addressed?

Methodological Answer:
Regioselectivity in pyrazole synthesis is influenced by:

  • Substituent Effects : Electron-withdrawing groups (e.g., 3-methoxyphenyl) direct cyclization to the 4-position of pyrazole. Steric hindrance from bulky substituents may necessitate longer reaction times .
  • Catalytic Optimization : Using Lewis acids like ZnCl2 or microwave-assisted heating can enhance reaction specificity .
  • Monitoring Tools : In situ FT-IR or HPLC tracking of intermediates helps identify competing pathways .

Example :
In , the Vilsmeier-Haack reaction on acetophenone phenylhydrazones yielded 1,3-diphenylpyrazole-4-carbaldehydes with >80% regioselectivity.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns hydrazone (N–H, ~10–12 ppm) and methoxy (OCH3, ~3.8 ppm) groups. Aromatic protons in pyrazole and thiophene rings appear at 6.5–8.5 ppm .
  • HRMS (ESI) : Confirms molecular ion peaks (e.g., m/z 450.12 [M+H]<sup>+</sup>) and fragmentation patterns .
  • FT-IR : Identifies carbonyl (C=O, ~1650 cm<sup>-1</sup>) and C=N (~1600 cm<sup>-1</sup>) stretches .

Q. Protocol :

Prepare stock solutions in DMSO (<1% final concentration).

Use 96-well plates with 10<sup>4</sup> CFU/mL inoculum.

Read optical density (OD600) after 24–48 hours .

Advanced: How can computational methods aid SAR studies?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., CYP3A4 or mycobacterial enoyl-ACP reductase) .
  • QSAR Models : Train ML algorithms (e.g., Random Forest) on descriptors like logP, polar surface area, and H-bond donors .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict tautomer stability .

Example :
In , thiazole derivatives showed enhanced CYP3A4 inhibition when methoxy groups were added to the phenyl ring, aligning with docking results.

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • DOE (Design of Experiments) : Vary parameters (temperature, catalyst loading) using a 2<sup>k</sup> factorial design to identify optimal conditions .
  • Flow Chemistry : Continuous-flow reactors improve mixing and heat transfer for exothermic steps (e.g., Claisen-Schmidt condensation) .
  • Workup Strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) minimizes product loss compared to precipitation .

Case Study :
achieved 61% yield via copper-catalyzed click chemistry by maintaining 50°C for 16 hours in THF/H2O (1:1).

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